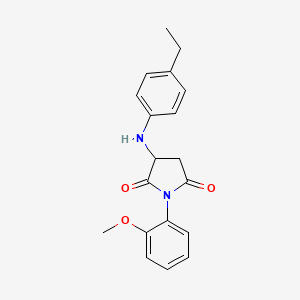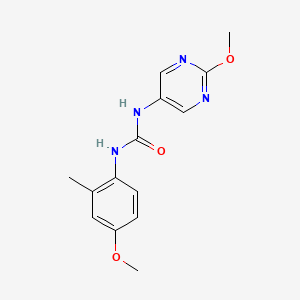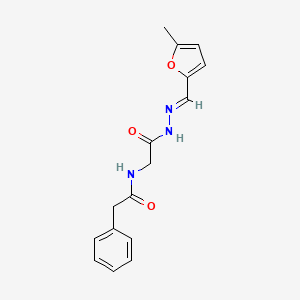
3-((4-Ethylphenyl)amino)-1-(2-methoxyphenyl)pyrrolidine-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "3-((4-Ethylphenyl)amino)-1-(2-methoxyphenyl)pyrrolidine-2,5-dione" is a derivative of pyrrolidine dione, which is a class of compounds known for various biological activities. The structure of the compound suggests that it may have potential as a selective inhibitor or as a part of a multi-component reaction to create more complex molecules.
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions or one-pot synthesis methods. For instance, the synthesis of analogues with variable alkyl substituents, as seen in the preparation of 3-ethyl-3-(4-pyridyl)piperidine-2,6-dione derivatives, involves alkylation steps to introduce different alkyl groups . Similarly, the one-step synthesis of pyrroles from the condensation of 1,3-diones and aminomethylpyridine indicates a method that could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of related compounds has been determined using techniques such as X-ray crystallography. For example, the crystal structure of a 2-amino-4-(4-hydroxy-3-methoxyphenyl) derivative was elucidated, providing insights into the spatial arrangement of the molecule . This information is crucial for understanding the interaction of the compound with biological targets.
Chemical Reactions Analysis
Pyrrolidine diones can participate in various chemical reactions, including three-component condensations , cyclization reactions , and reactions with amines . These reactions are essential for modifying the structure and potentially the biological activity of the compound.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrolidine dione derivatives are influenced by their substituents. Large lipophilic substituents can confer potent inhibitory activities, as seen in the study of glycolic acid oxidase inhibitors . The presence of electron-donating or withdrawing groups can affect the acidity and basicity of the molecule, which in turn can influence solubility, stability, and reactivity.
Relevant Case Studies
Case studies involving similar compounds have shown a range of biological activities. For example, certain pyrrolidine dione derivatives exhibit selective inhibition of aromatase, an enzyme crucial for the biosynthesis of estrogens . Others have shown moderate antibacterial activity or the ability to inhibit cell proliferation and induce apoptosis . These studies provide a foundation for understanding the potential applications of "3-((4-Ethylphenyl)amino)-1-(2-methoxyphenyl)pyrrolidine-2,5-dione" in a biological context.
Applications De Recherche Scientifique
Synthesis and Characterization
- Pyrrolidine-2,4-diones, like the compound , are synthesized from corresponding α-amino acid esters through various chemical processes. These compounds undergo acylation, a crucial step in synthesizing a range of chemical derivatives, demonstrating their versatility in organic synthesis (Jones et al., 1990).
Potential in Electronic Applications
- A novel n-type conjugated polyelectrolyte featuring a pyrrolopyrrole-dione backbone, which is structurally related to the compound of interest, has been synthesized for use as an electron transport layer in inverted polymer solar cells. This application highlights the potential of pyrrolopyrrole-dione derivatives in electronic and photovoltaic applications (Hu et al., 2015).
Potential in Medical Research
- Inhibitors of glycolic acid oxidase have been prepared using 4-substituted 3-hydroxy-1H-pyrrole-2,5-dione derivatives. These inhibitors demonstrate the potential of pyrrolidine-2,5-dione derivatives in therapeutic applications, particularly in managing conditions related to glycolic acid oxidase activity (Rooney et al., 1983).
Propriétés
IUPAC Name |
3-(4-ethylanilino)-1-(2-methoxyphenyl)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3/c1-3-13-8-10-14(11-9-13)20-15-12-18(22)21(19(15)23)16-6-4-5-7-17(16)24-2/h4-11,15,20H,3,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCKZMZQMPQUGFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC2CC(=O)N(C2=O)C3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(4-Ethylphenyl)amino]-1-(2-methoxyphenyl)pyrrolidine-2,5-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(3-phenylpropyl)-3-[4-(1H-pyrazol-1-yl)cyclohexyl]urea](/img/structure/B2549266.png)

![N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2-(3-methylphenyl)acetamide](/img/structure/B2549269.png)
![(5Z)-5-(4-hydroxybenzylidene)-2-[4-(4-nitrophenyl)piperazin-1-yl]-1,3-thiazol-4(5H)-one](/img/structure/B2549270.png)

![N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-3-(3-methylphenylsulfonamido)propanamide](/img/structure/B2549272.png)
![1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-4-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperazine](/img/structure/B2549277.png)
![(E)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)-3-methylisoxazole-5-carboxamide](/img/structure/B2549278.png)
![N-Ethyl-N-[2-[(4-fluoro-2,3-dihydro-1H-inden-1-yl)amino]-2-oxoethyl]prop-2-enamide](/img/structure/B2549279.png)

![(Z)-N-(3-ethyl-4,6-difluorobenzo[d]thiazol-2(3H)-ylidene)-3,4,5-trimethoxybenzamide](/img/structure/B2549284.png)

![N-[(4-Methoxythian-4-yl)methyl]-1,3-benzoxazol-2-amine](/img/structure/B2549286.png)